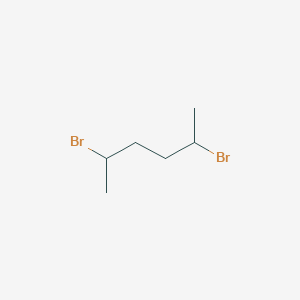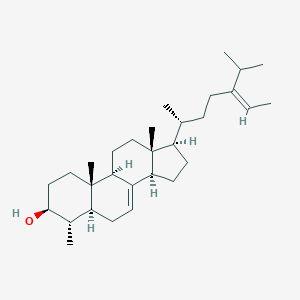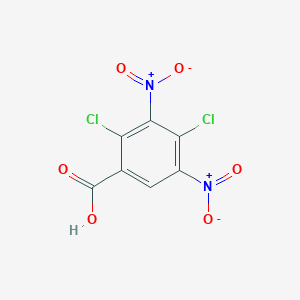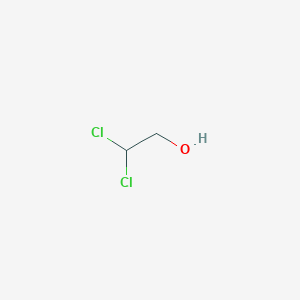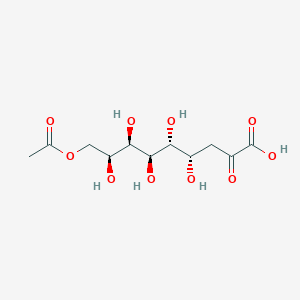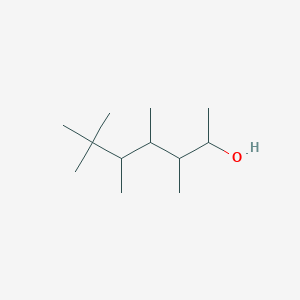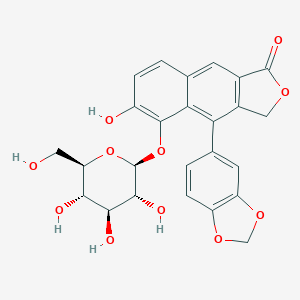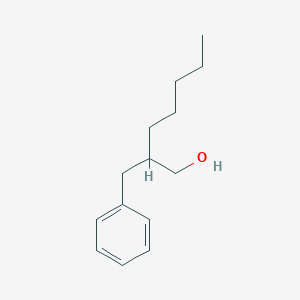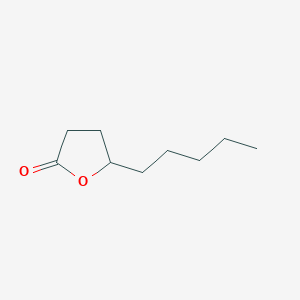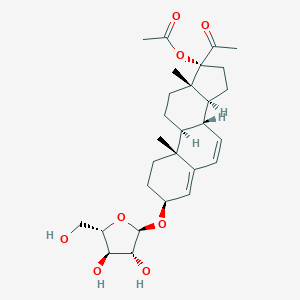
2-羟基苯乙醇
描述
2-Hydroxyphenethyl alcohol is a type of organic compound that belongs to the class of alcohols. It contains a hydroxyl group (-OH) attached to a phenethyl backbone. The presence of the hydroxyl group suggests that it would exhibit properties typical of alcohols, such as the ability to form hydrogen bonds with water molecules, which could affect its solubility and interaction with other substances.
Synthesis Analysis
The synthesis of derivatives of 2-hydroxyphenethyl alcohol can be achieved through a two-step sequence method that involves the preparation of a phosphite derivative. For instance, the 2-(2-iodophenyl)ethyl methyl phosphite derivative can be prepared using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. Subsequent treatment with (n-Bu)3SnH/AIBN in refluxing benzene leads to the deoxygenation of the original alcohol, indicating a method for modifying the hydroxyl group of the compound .
Molecular Structure Analysis
The molecular structure of 2-hydroxyphenethyl alcohol would be characterized by the presence of a hydroxyl group attached to a phenethyl group. This structure is likely to engage in hydrogen bonding due to the hydroxyl group, which could be a significant factor in its interactions and stability in various environments, such as in clathrate hydrates or when encapsulated in molecular capsules .
Chemical Reactions Analysis
2-Hydroxyphenethyl alcohol, like other alcohols, can participate in a variety of chemical reactions. The hydroxyl group makes it a versatile molecule that can undergo reactions such as esterification, deoxygenation, and hydrogen bonding interactions. The deoxygenation process described earlier is an example of a chemical reaction where the hydroxyl group is targeted to modify the alcohol's properties . Additionally, the hydrogen bonding capabilities of alcohols can lead to interactions with water molecules, as seen in the formation of clathrate hydrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-hydroxyphenethyl alcohol would be influenced by its alcohol group. Alcohols are known to be hydrophilic due to their ability to form hydrogen bonds with water. However, under certain conditions, such as nanoconfinement, the hydrophobic character of alcohols can emerge, which can drive processes like encapsulation in a molecular capsule . Furthermore, the hydrogen bonding between alcohols and water is a critical factor in the formation and stability of clathrate hydrates, as demonstrated by molecular dynamics simulations of small alcohols like ethanol, 1-propanol, and 2-propanol .
科学研究应用
1. 催化应用
张和西格曼 (2006) 探索了仲苯乙醇在乙烯基苯酚加氢烷氧基化中的用途,揭示了它作为钯催化反应中的牺牲醇的潜力。这强调了它在合成有机化学中的用途,特别是在创建 Pd-H 中间体 (张和西格曼, 2006) 中的用途。
2. 化学分析技术
加西亚-维格拉和布里德尔 (1995) 使用毛细管区带电泳 (CZE) 在红葡萄酒中鉴定了 4-羟基苯乙醇,证明了它在食品化学中作为分析标记的作用。这项研究突出了该物质在酚类化合物定性和定量分析中的重要性 (加西亚-维格拉和布里德尔, 1995)。
3. 有机合成
在李明张和 Koreeda (2004) 的一项研究中,衍生自 2-(2-碘苯基)乙醇的 2-(2-碘苯基)乙基甲基亚磷酸酯被用于羟基的脱氧过程。这项研究证明了它在有机化合物合成中的应用,展示了它在化学转化中的多功能性 (张和 Koreeda, 2004)。
4. 环境和健康研究
王等人。(2022) 研究了苯乙醇等醇在羟基自由基清除过程中的作用,阐明了其环境和生物学意义。这项研究对于理解苯乙醇在环境和健康相关背景下的化学相互作用至关重要 (王等人, 2022)。
5. 药物研究
肖竹平 (2012) 发现 4-(4-羟基苯乙基)苯-1,2-二醇是一种抑制幽门螺杆菌脲酶的新型抑制剂,突出了其在药物应用中的潜力。这一发现强调了该化学物质在开发针对细菌感染的新疗法中的相关性 (肖竹平, 2012)。
安全和危害
作用机制
Target of Action
It’s known that this compound interacts with aluminium, specifically triethyl or trimethyl aluminium .
Mode of Action
2-Hydroxyphenethyl alcohol reacts with triethyl or trimethyl aluminium to yield cyclic products and organoaluminim oligomers . This interaction suggests that the compound may have a role in the formation of complex organic structures.
属性
IUPAC Name |
2-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCOJLLBHXNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228312 | |
| Record name | 2-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenethyl alcohol | |
CAS RN |
7768-28-7 | |
| Record name | 2-(2-Hydroxyethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7768-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7768-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 2-hydroxyphenethyl alcohol and how is it characterized?
A1: 2-Hydroxyphenethyl alcohol, also known as 2-(2-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Its structure consists of a phenol ring with a 2-hydroxyethyl substituent at the ortho position.
- IR: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches. []
Q2: Has 2-hydroxyphenethyl alcohol been found in natural sources?
A2: Yes, 2-hydroxyphenethyl alcohol was recently isolated as a natural product from the submerged whole broth of the fungus Antrodia camphorata. This discovery suggests potential biological activity for this compound. []
Q3: Can 2-hydroxyphenethyl alcohol be synthesized, and if so, what is a novel approach?
A3: While traditional methods exist, a recent study reported a novel one-pot synthesis of dihydrobenzosiloles from styrenes, which can then be efficiently converted into 2-hydroxyphenethyl alcohols. This method utilizes a nickel-catalyzed hydrosilylation followed by an iridium-catalyzed dehydrogenative cyclization, offering a practical route to this valuable compound. []
Q4: How does 2-hydroxyphenethyl alcohol behave as a ligand with organometallic compounds?
A4: Research indicates that 2-hydroxyphenethyl alcohol acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Specifically, it coordinates to trialkylaluminum species through both its phenolic and aliphatic hydroxyl groups. This interaction leads to the formation of cyclic organoaluminum complexes, showcasing its potential in coordination chemistry and catalysis. []
Q5: Can the cyclization of 2-hydroxyphenethyl alcohol be facilitated?
A5: Yes, studies have shown that 2-hydroxyphenethyl alcohol can undergo cyclization in acidic conditions using dimethyl carbonate (DMC) as a reagent. The proposed mechanism involves the formation of a phenonium ion intermediate, stabilized by the neighboring hydroxyl group, which then undergoes intramolecular cyclization to yield the cyclic ether product. This method highlights the versatility of DMC in organic synthesis. []
Q6: What is the significance of studying 2-hydroxyphenethyl alcohol in liquid-assisted secondary ion mass spectrometry (LSIMS)?
A6: Research using 2-hydroxyphenethyl alcohol as a matrix in LSIMS provides valuable insights into ionization processes. Analysis of derivatized monosaccharides in this matrix revealed the dominance of [M – H]+ ions, suggesting that ionization in LSIMS may not be analogous to techniques like chemical ionization. These findings contribute to a better understanding of ionization mechanisms in mass spectrometry. []
Q7: What is the potential application of 2-hydroxyphenethyl alcohol in food science?
A7: 2-Hydroxyphenethyl alcohol has been identified as one of the predominant phenolic compounds in pomegranate juice. [] Phenolic compounds are known for their antioxidant properties, contributing to the health benefits associated with pomegranate consumption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



